![molecular formula C11H16N2O2S B2606609 [2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine CAS No. 918812-54-1](/img/structure/B2606609.png)

[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine

説明

Molecular Structure Analysis

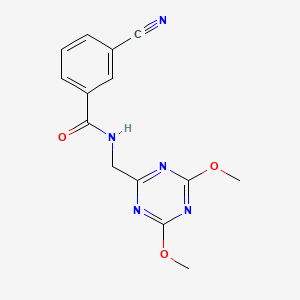

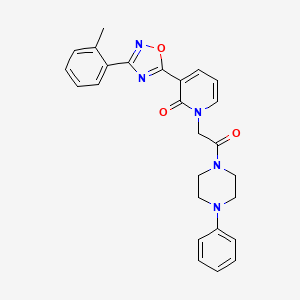

The molecular structure of “[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a phenyl group through a sulfonyl linkage . The InChI code for this compound is 1S/C11H16N2O2S/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2 .Physical And Chemical Properties Analysis

“[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine” is a liquid at room temperature . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用

Catalytic Applications in Organic Synthesis

The compound and its derivatives have been utilized in the field of organic synthesis, specifically as catalysts. For instance, derivatives of this compound have been synthesized and shown to undergo C–H bond activation to afford unsymmetrical pincer palladacycles. These derivatives demonstrate good activity and selectivity in catalytic applications, maintaining the palladacycle in the Pd(II) state (Roffe et al., 2016).

Synthesis of Complex Heterocyclic Structures

The compound has been involved in the synthesis of complex heterocyclic structures such as piperidines, pyrrolizidines, indolizidines, and quinolizidines. This process involves conjugate additions, intramolecular acylation, and further transformations, contributing to the synthesis of dendrobatid alkaloids, showcasing the compound's versatility in complex organic synthesis (Back & Nakajima, 2000).

Complementary Hydrogen Bonding Studies

Studies involving [2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine derivatives have contributed to understanding the complementary hydrogen bonding, particularly in Schiff base compounds. This understanding is crucial for designing molecules with specific interaction patterns in the solid state, which is fundamental for materials science and molecular recognition (Akerman & Chiazzari, 2014).

Development of High-Performance Materials

The compound's derivatives have been used to synthesize novel fluorinated polyamides with remarkable properties, including high solubility in organic solvents, excellent thermal stability, and impressive mechanical strength. These materials are significant for high-performance applications in various industries due to their low dielectric constants and high transparency (Liu et al., 2013).

Neurotransmission and Cognitive Function

Although not directly related to the compound , studies on similar aryl pyridyl sulfones have shown significant findings in neurotransmission, particularly involving the 5-HT6 receptor. These findings contribute to the understanding of cognitive functions and the potential therapeutic application of similar compounds in treating cognitive deficits (Riemer et al., 2003).

Safety And Hazards

特性

IUPAC Name |

(2-pyrrolidin-1-ylsulfonylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUNPFIXEBUMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Pyrrolidine-1-sulfonyl)phenyl]methanamine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)

![(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2606536.png)

![N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606537.png)

![3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2606544.png)

![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)